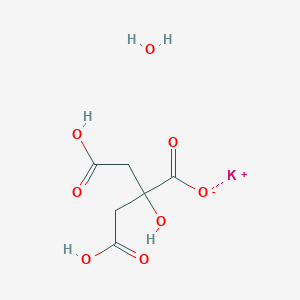

Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate

Beschreibung

Kalium-3-carboxy-2-(carboxymethyl)-2-hydroxypropanoat-hydrat ist eine chemische Verbindung mit einer komplexen Struktur, die Carboxyl-, Hydroxyl- und Carboxymethylgruppen umfasst.

Eigenschaften

Molekularformel |

C6H9KO8 |

|---|---|

Molekulargewicht |

248.23 g/mol |

IUPAC-Name |

potassium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;hydrate |

InChI |

InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+1;/p-1 |

InChI-Schlüssel |

FXLPXYUNOYHNSK-UHFFFAOYSA-M |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.O.[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Kalium-3-carboxy-2-(carboxymethyl)-2-hydroxypropanoat-hydrat beinhaltet typischerweise die Reaktion geeigneter Carbonsäuren mit Kaliumhydroxid. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und pH-Werte, um die korrekte Bildung der Verbindung sicherzustellen. Der Prozess kann mehrere Schritte umfassen, darunter die Reinigung und Kristallisation, um die Hydratform zu erhalten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung große Reaktionen unter Verwendung automatisierter Systeme zur Steuerung der Reaktionsparameter umfassen. Die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungstechniken stellt die Konsistenz und Qualität des Endprodukts sicher.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kalium-3-carboxy-2-(carboxymethyl)-2-hydroxypropanoat-hydrat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Die Carboxyl- und Hydroxylgruppen können an Substitutionsreaktionen mit anderen Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Carboxylatderivaten führen, während die Reduktion zu Alkoholen oder anderen reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Kalium-3-carboxy-2-(carboxymethyl)-2-hydroxypropanoat-hydrat seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Biomoleküle sein. Die beteiligten Pfade können je nach Anwendung variieren, beinhalten aber typischerweise die Bindung an aktive Stellen oder die Veränderung der Konformation der Zielmoleküle.

Wirkmechanismus

The mechanism by which Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Carboxylat- und Hydroxyl-haltige Moleküle, wie z. B.:

- Natrium-3-carboxy-2-(carboxymethyl)-2-hydroxypropanoat

- Calcium-3-carboxy-2-(carboxymethyl)-2-hydroxypropanoat

Einzigartigkeit

Kalium-3-carboxy-2-(carboxymethyl)-2-hydroxypropanoat-hydrat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seiner Hydratform einzigartig.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.